3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
The development of highly enantioselective Lewis basic catalysts using derivatives similar to the specified compound has been explored. These catalysts demonstrate significant potential in the hydrosilylation of N-aryl imines, showcasing high yields and enantioselectivities for a broad range of substrates, including aromatic and aliphatic ketimines. The arene sulfonyl group plays a crucial role in achieving high enantioselectivity, highlighting the compound's relevance in asymmetric synthesis (Zhouyu Wang et al., 2006).
Antimicrobial and Antiviral Activities
Research into novel heterocyclic compounds derived from visnaginone and khellinone, which bear structural similarities to the given chemical, has shown significant antimicrobial and anti-inflammatory properties. These compounds have been evaluated as COX-1/COX-2 inhibitors, revealing high inhibitory activity and potential therapeutic applications (A. Abu‐Hashem et al., 2020).
Receptor Binding and Molecular Interaction Studies
The impact of carboxamide/sulfonamide replacement in arylpiperazinylalkyl derivatives on their activity towards serotonin and dopamine receptors has been explored, indicating the significance of chemical modifications on affinity and selectivity towards these receptors. This research provides insights into the design of compounds with potential applications in neuropsychiatric disorder treatments (P. Kowalski et al., 2017).
Synthesis and Evaluation of Piperazine Derivatives
Studies on the preparation of piperazine derivatives as 5-HT7 receptor antagonists have yielded compounds with promising IC50 values, indicating their potential as therapeutic agents targeting serotonin receptors. This research underscores the versatility of piperazine derivatives in medicinal chemistry (Juhee Yoon et al., 2008).
Green Synthetic Approaches
The green synthesis of thiophenyl pyrazoles and isoxazoles demonstrates the utility of adopting environmentally friendly methodologies in the development of compounds with potential antibacterial and antifungal activities. This approach highlights the importance of sustainable practices in chemical synthesis (D. Sowmya et al., 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds with a piperazine scaffold have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s known that nitrogen regions in the structures of drug-like molecules increase their solubility in water and have an important effect on bioavailability .
Result of Action
Similar compounds have been shown to have diverse biological activities .
Action Environment
It’s known that the thermodynamic system of similar structures can change depending on temperature .
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-18(2)19-7-9-20(10-8-19)26-25(29)24-23(11-16-33-24)34(30,31)28-14-12-27(13-15-28)21-5-4-6-22(17-21)32-3/h4-11,16-18H,12-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMRDJRZYCHSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.